molecular formula C24H26O9S2 B4312080 METHYL 4-HYDROXY-5-[[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL](3,4,5-TRIMETHOXYPHENYL)METHYL]-2-METHYL-3-THIOPHENECARBOXYLATE

METHYL 4-HYDROXY-5-[[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL](3,4,5-TRIMETHOXYPHENYL)METHYL]-2-METHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B4312080
M. Wt: 522.6 g/mol
InChI Key: HUDRGFYWNBSDAR-UHFFFAOYSA-N
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Description

Dimethyl 5,5’-[(3,4,5-trimethoxyphenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is a complex organic compound featuring a trimethoxyphenyl group and a bis(4-hydroxy-2-methylthiophene-3-carboxylate) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5,5’-[(3,4,5-trimethoxyphenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate thiophene derivatives under controlled conditions. Common reagents include dichloromethane, triethylamine, and carbodiimide-based coupling agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,5’-[(3,4,5-trimethoxyphenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of dimethyl 5,5’-[(3,4,5-trimethoxyphenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90, contributing to its biological effects . The compound’s unique structure allows it to fit into specific binding sites, enhancing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5,5’-[(3,4,5-trimethoxyphenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) stands out due to its dual thiophene rings and the presence of both hydroxyl and carboxylate groups.

Properties

IUPAC Name

methyl 4-hydroxy-5-[(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O9S2/c1-10-15(23(27)32-6)18(25)21(34-10)17(22-19(26)16(11(2)35-22)24(28)33-7)12-8-13(29-3)20(31-5)14(9-12)30-4/h8-9,17,25-26H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDRGFYWNBSDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(C(=C(S3)C)C(=O)OC)O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYL 4-HYDROXY-5-[[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL](3,4,5-TRIMETHOXYPHENYL)METHYL]-2-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 2
METHYL 4-HYDROXY-5-[[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL](3,4,5-TRIMETHOXYPHENYL)METHYL]-2-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 3
METHYL 4-HYDROXY-5-[[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL](3,4,5-TRIMETHOXYPHENYL)METHYL]-2-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 4
METHYL 4-HYDROXY-5-[[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL](3,4,5-TRIMETHOXYPHENYL)METHYL]-2-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 5
METHYL 4-HYDROXY-5-[[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL](3,4,5-TRIMETHOXYPHENYL)METHYL]-2-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 4-HYDROXY-5-[[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL](3,4,5-TRIMETHOXYPHENYL)METHYL]-2-METHYL-3-THIOPHENECARBOXYLATE

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